3-phenylazetidin-3-ol chemical properties and molecular structure
3-phenylazetidin-3-ol chemical properties and molecular structure
An In-depth Technical Guide to 3-Phenylazetidin-3-ol: Structure, Properties, and Synthetic Utility
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in the design of novel therapeutics. Among functionalized azetidines, 3-phenylazetidin-3-ol has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its molecular structure, core chemical properties, prevalent synthetic strategies, and characteristic reactivity. We delve into the causality behind its synthetic accessibility and its utility as a precursor for more complex molecular architectures, offering researchers and drug development professionals a foundational understanding of this versatile intermediate.
Molecular Structure and Physicochemical Properties
The defining features of 3-phenylazetidin-3-ol are its strained heterocyclic core and the presence of two key functional groups—a phenyl ring and a hydroxyl group—at the C3 position. This arrangement confers specific structural and electronic properties that dictate its chemical behavior.
Core Structural Features
The molecule consists of a central azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The substitution at the C3 position with both a phenyl group and a hydroxyl group makes this carbon a quaternary and chiral center.
The high degree of ring strain in the azetidine ring, a consequence of bond angle compression from the ideal sp³ hybridization, is a dominant factor in its reactivity profile. This strain provides a thermodynamic driving force for ring-opening reactions, a characteristic feature of its chemistry.[1][2]
Physicochemical Data Summary
The fundamental properties of 3-phenylazetidin-3-ol are summarized below for quick reference. Solubility is generally low in nonpolar solvents and water but increases in polar organic solvents like methanol, ethanol, and DMSO.
| Property | Value | Source |
| CAS Number | 25566-04-5 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Hazard | Irritant | [4] |
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a specific, comprehensive dataset is not publicly aggregated, the expected spectral characteristics can be reliably predicted.
-
¹H NMR: The proton NMR spectrum would be characterized by distinct regions. Aromatic protons of the phenyl group would appear as a multiplet in the δ 7.2-7.5 ppm range. The four protons on the azetidine ring (at C2 and C4) would likely appear as multiplets in the aliphatic region (δ 3.5-4.5 ppm), with their chemical shifts influenced by the nitrogen and the C3 substituents. The hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration, while the N-H proton (if unprotected) would also be a singlet.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons (typically δ 125-145 ppm), a quaternary carbon signal for C3 (around δ 70-80 ppm), and two methylene carbon signals for C2 and C4 of the azetidine ring (around δ 50-60 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ring protons (~2850-2950 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve loss of water or cleavage of the azetidine ring.
Synthesis of 3-Phenylazetidin-3-ol
The construction of the strained azetidine ring requires specific synthetic strategies. Two primary and conceptually different approaches have proven effective: nucleophilic addition to a pre-formed azetidine core and photochemical cyclization.
Pathway 1: Nucleophilic Addition to Azetidin-3-one
This is the most direct and widely employed method for synthesizing 3-substituted-azetidin-3-ols. The strategy relies on the electrophilicity of the carbonyl carbon in an N-protected azetidin-3-one.
-
Causality & Mechanism: The reaction proceeds via the nucleophilic attack of an organometallic reagent, such as phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide), on the carbonyl of N-protected azetidin-3-one.[5] The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent its basic and nucleophilic nature from interfering with the organometallic reagent. The initial attack forms a tetrahedral lithium or magnesium alkoxide intermediate, which is then protonated upon aqueous workup to yield the final tertiary alcohol. The choice of the N-protecting group is critical, as some are incompatible with the harsh nucleophilic/basic conditions.
Pathway 2: Photochemical Norrish-Yang Cyclization
A more elegant and modern approach involves the Norrish-Yang cyclization, a photochemical reaction that forges the strained ring from an acyclic precursor.[2][6]
-
Causality & Mechanism: This process begins with an α-aminoacetophenone derivative.[2] Upon irradiation with UV light, the molecule undergoes a Norrish Type II reaction, which involves an intramolecular 1,5-hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen atom to the excited carbonyl oxygen. This generates a 1,4-biradical intermediate. Subsequent radical-radical combination (ring closure) of this biradical species forms the 3-hydroxyazetidine ring.[6] The success of this pathway is highly dependent on the nature of the nitrogen protecting group, which influences both the photochemical cyclization efficiency and the stability of the resulting azetidinol product.[2]
Caption: Key reactivity pathways driven by ring-strain release.
Role in Drug Discovery
The 3-phenylazetidin-3-ol motif and its derivatives are of significant interest to drug development professionals for several reasons:
-
Scaffold Hopping and Bioisosterism: The rigid, three-dimensional nature of the azetidine ring allows it to serve as a bioisostere for other common groups (e.g., phenyl rings, t-butyl groups), enabling chemists to modulate physicochemical properties like solubility and metabolic stability while maintaining or improving biological activity.
-
Vectorial Exit Points: The substituents at the C3 position and the nitrogen atom provide well-defined vectors for further chemical elaboration, allowing for systematic exploration of the surrounding chemical space to optimize target binding.
-
Access to Novel Architectures: As demonstrated by its reactivity, 3-phenylazetidin-3-ol is not just a final scaffold but a key intermediate for synthesizing other important heterocyclic systems like piperidines, oxazolines, and dihydrofurans. [1]
Experimental Protocol: Synthesis of N-Boc-3-phenylazetidin-3-ol
This protocol describes a representative lab-scale synthesis via the Grignard pathway. It is designed to be a self-validating system, providing clear steps from starting material to characterized product.
4.1. Materials and Equipment
-
Reagents: N-Boc-3-azetidinone, phenylmagnesium bromide (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (argon or nitrogen), ice-water bath, separatory funnel, rotary evaporator, silica gel for column chromatography.
4.2. Step-by-Step Procedure
-
Reaction Setup: A dry three-neck flask is charged with N-Boc-3-azetidinone (1.0 eq) and dissolved in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere of argon.
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Grignard Addition: Phenylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Causality: This step protonates the magnesium alkoxide intermediate and neutralizes any remaining Grignard reagent.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃, then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-phenylazetidin-3-ol.
4.3. Characterization
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the results to expected values.
Conclusion
3-Phenylazetidin-3-ol is a cornerstone building block in the synthesis of complex nitrogen-containing molecules. Its molecular structure, defined by a strained four-membered ring bearing a phenyl and hydroxyl group, dictates a unique and synthetically valuable reactivity profile. Primarily driven by the release of ring strain, its reactions provide access to diverse and often challenging molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers in medicinal chemistry and organic synthesis to leverage this potent intermediate in the discovery and development of next-generation chemical entities.
References
-
NextSDS. 3-Phenylazetidin-3-ol — Chemical Substance Information. Available from: [Link]
-
ResearchGate. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines | Request PDF. Available from: [Link]
-
Luque, A. L., Paternoga, J., & Opatz, T. (2021). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 17, 1837-1845. Available from: [Link]
-
Velmurugan, D., et al. (2014). Crystal structure analysis of a β – lactam compound (3R)-1'- (1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl). International Journal of ChemTech Research, 6(5), 2909-2913. Available from: [Link]
-
Wiley-VCH. Supporting Information for publications. Available from: [Link]
-
Zhang, J., & Ready, J. M. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(44), 10433-10436. Available from: [Link]
-
MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[2][3]xazine-1,8-diones. Available from: [Link]
- Google Patents. US3668196A - 3-azetidinols.
-
ACS Publications. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry. Available from: [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. nextsds.com [nextsds.com]
- 4. 25566-04-5 Cas No. | 3-Phenylazetidin-3-ol | Matrix Scientific [matrixscientific.com]
- 5. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
